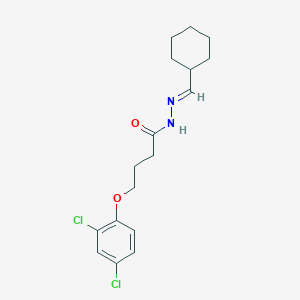![molecular formula C17H24N2O3 B5781055 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)
1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide, also known as JNJ-40411813, is a small molecule drug that has been synthesized and studied for its potential use in treating a variety of conditions.
Mécanisme D'action
1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide acts as a selective antagonist at the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. By blocking this receptor, the drug is believed to modulate the activity of other neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide has a number of biochemical and physiological effects, including reducing pain sensitivity, decreasing anxiety-like behavior, and improving mood. These effects are thought to be mediated by the compound's interaction with the sigma-1 receptor, as well as other neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise manipulation of this target. However, the compound's relatively low potency and solubility may limit its use in certain applications, and further optimization may be necessary to improve its efficacy.
Orientations Futures
There are several potential future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide. One area of interest is its potential use in treating neuropathic pain, which is a challenging condition to manage with currently available treatments. Additionally, the compound's anxiolytic and antidepressant effects may make it a promising candidate for treating mood disorders. Further studies on the compound's pharmacokinetics, toxicity, and potential for drug interactions will also be important for advancing its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-isopropylphenol with acetic anhydride to form 4-isopropylphenyl acetate, which is then reacted with piperidine-4-carboxylic acid to form the target compound. The process has been optimized for high yield and purity, and has been successfully replicated in several studies.
Applications De Recherche Scientifique
1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide has been studied for its potential use in treating a variety of conditions, including neuropathic pain, anxiety, and depression. In preclinical studies, the drug has been shown to have significant analgesic effects, as well as anxiolytic and antidepressant effects. These effects are believed to be mediated by the compound's interaction with specific receptors in the brain and nervous system.
Propriétés
IUPAC Name |
1-[2-(4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)13-3-5-15(6-4-13)22-11-16(20)19-9-7-14(8-10-19)17(18)21/h3-6,12,14H,7-11H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCQIZJCVVVXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)


![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)
![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)


![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)